3-Fluoro-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
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Description
The compound “3-Fluoro-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide” is a complex organic molecule. It contains a bicyclo[3.2.1]octane core, which is a common structural motif in many biologically active natural compounds .
Synthesis Analysis
The synthesis of bicyclo[3.2.1]octane structures has been a significant area of research in organic chemistry . Key features often involve intramolecular Diels-Alder reactions and cyclopropane ring openings .Molecular Structure Analysis
The bicyclo[3.2.1]octane core is a fused ring system with three carbon atoms in one ring and two carbon atoms in the second ring . The “this compound” likely has additional functional groups attached to this core.Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and varied, often involving organocatalysis . Key reactions in the synthesis of similar structures include ring-closing metathesis and ruthenium-catalysed enyne cycloisomerization .Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its exact structure. Bicyclo[3.2.1]octane structures generally have a molecular weight around 110.1968 .Mechanism of Action
Future Directions
The synthesis and study of bicyclo[3.2.1]octane structures continue to be an active area of research, due to their presence in many biologically active compounds . Future research may focus on developing more efficient synthesis methods, studying their biological activity, and exploring their potential applications.
Properties
IUPAC Name |
3-fluoro-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c1-10-3-2-4-12(7-10)17-15(19)18-13-5-6-14(18)9-11(16)8-13/h2-4,7,11,13-14H,5-6,8-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJZTJLKSXTGJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2C3CCC2CC(C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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